3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE
Description
3-(4-Chloro-phenylsulfanyl)-pyrrolidine is a pyrrolidine derivative featuring a sulfur-linked 4-chlorophenyl substituent at the 3-position. Structural analogs and related derivatives suggest its relevance in targeting enzymes or receptors where sulfur-containing heterocycles play a role, such as protease inhibitors or neurotransmitter modulators .
Properties
Molecular Formula |
C10H12ClNS |
|---|---|
Molecular Weight |
213.73 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanylpyrrolidine |
InChI |
InChI=1S/C10H12ClNS/c11-8-1-3-9(4-2-8)13-10-5-6-12-7-10/h1-4,10,12H,5-7H2 |
InChI Key |
CZIVEYOBQCTLEO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE typically involves the reaction of pyrrolidine with 4-chlorothiophenol under specific conditions. One common method includes the use of a base, such as sodium hydride, to deprotonate the thiophenol, followed by nucleophilic substitution on the pyrrolidine ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow techniques and advanced purification methods such as recrystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the pyrrolidine ring or the chlorophenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Modified pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design due to its structural features.
Mechanism of Action
The mechanism of action of 3-(4-CHLORO-PHENYLSULFANYL)-PYRROLIDINE involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their function. The exact pathways and targets can vary depending on the specific application, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key differences between 3-(4-chloro-phenylsulfanyl)-pyrrolidine and two related compounds:
Research Findings and Implications
Electronic and Steric Effects
- Chloro vs. Methoxy Substitution : The electron-withdrawing chloro group in this compound may enhance stability in oxidative environments compared to the electron-donating methoxy group in 3-(4-methoxy-phenyl)pyrrolidine HCl. This could influence binding to hydrophobic enzyme pockets or metabolic pathways .
- Sulfanyl vs. Sulfonyl/Amide Groups : The sulfanyl group in the target compound offers a balance of lipophilicity and reactivity. In contrast, the sulfonyl and amide groups in the propanamide derivative () likely increase solubility and target affinity but may reduce membrane permeability .
Pharmacokinetic Considerations
- Hydrochloride Salt : The HCl salt form of 3-(4-methoxy-phenyl)pyrrolidine improves aqueous solubility, a critical factor for oral bioavailability. The free base form of this compound might require formulation optimization for similar efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
